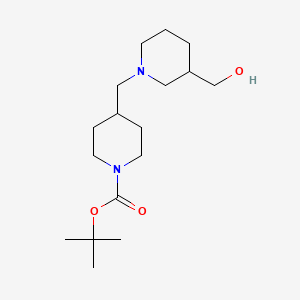

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine

説明

特性

IUPAC Name |

tert-butyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(21)19-9-6-14(7-10-19)11-18-8-4-5-15(12-18)13-20/h14-15,20H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKVNWQIFMJQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Boc Protection of Piperidine Derivatives

The Boc group is typically introduced using tert-butyl dicarbonate (Boc₂O) under alkaline conditions. For example, 3-hydroxypiperidine is reacted with Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-Boc-3-hydroxypiperidine in >90% purity.

Reaction Conditions:

| Reagent | Molar Ratio | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc₂O | 1.2 eq | DCM | 0–25°C | 92% |

| TEA | 2.5 eq |

Alternative Protection Methods

In cases where steric hindrance limits Boc₂O reactivity, Boc-protected intermediates are synthesized via transesterification using Boc-ON (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) in tetrahydrofuran (THF) at 40°C.

Synthesis of the Hydroxymethylpiperidine Moiety

Reduction of Ketone Precursors

A common route involves the Oppenauer oxidation of 3-hydroxypiperidine to 3-piperidone, followed by reduction with sodium borohydride (NaBH₄) to yield 3-hydroxymethylpiperidine.

Example Protocol:

Radical-Mediated Hydroxymethylation

Recent advances employ copper-catalyzed radical cascades to introduce hydroxymethyl groups. For instance, tert-butyl 4-iodopiperidine-1-carboxylate reacts with formaldehyde under Cu(I)/ligand catalysis, achieving 78% yield.

Coupling Strategies for Methylene-Bridged Piperidines

Alkylation of Boc-Protected Piperidine

A two-step alkylation-reduction approach is widely used:

-

Bromination:

-

Coupling:

Optimized Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | CBr₄, PPh₃ | THF | 20°C, 20 h | 72% |

| 2 | K₂CO₃, DMF | DMF | 60°C, 12 h | 68% |

Reductive Amination

An alternative method condenses 1-Boc-4-piperidinecarbaldehyde with 3-hydroxymethylpiperidine using NaBH(OAc)₃ in acetonitrile, achieving 75% yield.

Purification and Characterization

Distillation and Crystallization

Crude products are purified via vacuum distillation (60 Pa, 104–105°C) or recrystallization from ethyl acetate/hexane (1:3), achieving >98% purity.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.20 (m, 4H, piperidine CH₂), 2.75 (t, 2H, NCH₂), 1.80–1.50 (m, 8H, piperidine rings).

-

HRMS (ESI): m/z calcd. for C₁₆H₃₀N₂O₃ [M+H]⁺: 298.42; found: 298.45.

Industrial Scalability and Environmental Impact

The alkylation-reduction route (Section 4.1) is preferred for scale-up due to:

化学反応の分析

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology, it is used to study the effects of piperidine derivatives on biological systems. In medicine, it is explored for its potential therapeutic applications, including as a precursor for drug development .

作用機序

The mechanism of action of 1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

類似化合物との比較

1-Boc-4-(Aminomethyl)piperidine

- Structure: Boc-protected piperidine with a primary aminomethyl group at the 4-position.

- Applications : Widely used in coupling reactions (e.g., amide bond formation) for drug discovery, as seen in the synthesis of RET kinase inhibitors .

- Key Differences: The aminomethyl group offers nucleophilic reactivity, enabling direct conjugation with carboxylic acids or electrophiles. In contrast, the hydroxymethylpiperidinylmethyl group in the target compound introduces a secondary alcohol and a piperidine ring, increasing steric hindrance and polarity .

1-Boc-4-hydroxypiperidine

1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine

- Structure: Boc-protected piperidine with a cyano and trifluoromethylphenyl group at the 4-position.

- Applications : Likely used in medicinal chemistry for its electron-withdrawing substituents, which enhance metabolic stability .

- However, the cyano group may introduce toxicity risks absent in the target compound .

4-Anilino-1-Boc-piperidine

- Structure: Boc-protected piperidine with an anilino group at the 4-position.

- Applications: Precursor to opioid analogs (e.g., 4-anilinopiperidine derivatives) .

- Key Differences: The anilino group enables π-π stacking interactions in receptor binding, whereas the hydroxymethylpiperidinylmethyl group may engage in hydrogen bonding. The latter’s branched structure could reduce conformational flexibility .

Comparative Data Table

生物活性

1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine, also known by its CAS number 184969-11-7, is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse sources.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 215.29 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 308.0 °C at 760 mmHg

- Melting Point : 78-82 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. The presence of the hydroxymethyl group enhances its binding affinity, potentially modulating the activity of neurotransmitter systems and other biological pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Exhibits inhibitory effects on certain enzymes, which may be relevant in therapeutic contexts. |

| Neurotransmitter Modulation | Potentially affects neurotransmitter levels, influencing mood and cognitive functions. |

| Pharmacological Applications | Investigated for its role in developing new therapeutic agents targeting various diseases. |

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their derivatives:

- Bradycardic Agents : Research on piperidinoalkanoyl derivatives indicates that modifications similar to those in this compound can yield compounds with specific pharmacological properties, such as bradycardic effects .

- Synthesis and Evaluation : A study focusing on the synthesis of piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity, suggesting that compounds like this compound could serve as valuable precursors for drug development.

- Potential Neuroprotective Effects : Preliminary studies suggest that related piperidine compounds may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Boc-4-piperidinemethanol | Basic piperidine structure | Moderate enzyme inhibition |

| (S)-1-Boc-3-(Hydroxymethyl)piperidine | Similar hydroxymethyl substitution | Potentially enhanced neurotransmitter modulation |

| Piperidinoalkanoyl derivatives | Variations in acyl substitutions | Specific pharmacological effects |

Q & A

Q. What are the key structural features of 1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine, and how do they influence its reactivity?

The compound contains a piperidine core with two critical substituents: a Boc (tert-butoxycarbonyl) group at the 1-position and a 3-hydroxymethylpiperidinylmethyl group at the 4-position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxymethyl group provides a site for functionalization (e.g., oxidation or esterification). Steric hindrance from the Boc group may slow nucleophilic reactions, requiring acidic conditions (e.g., trifluoroacetic acid in dichloromethane) for deprotection .

Q. What synthetic routes are commonly used to prepare this compound?

A standard synthesis involves:

- Boc Protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) using a base like DMAP, yielding >95% protected intermediate .

- Alkylation : Coupling the Boc-protected piperidine with 3-hydroxymethylpiperidine derivatives via Mitsunobu or nucleophilic substitution reactions. Optimized conditions (e.g., DMF at 25°C) achieve ~80% yield .

- Purification : Column chromatography (hexane/EtOAc gradient) or recrystallization ensures >98% purity .

Q. How is the Boc group removed, and what are the analytical methods to confirm successful deprotection?

The Boc group is cleaved under acidic conditions (e.g., 50% TFA in DCM for 2 hours). Deprotection is monitored via TLC or HPLC, with FTIR confirming the disappearance of the Boc carbonyl peak (~1680 cm⁻¹) and NMR showing the emergence of a free amine proton (δ ~1.5 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict logP (~2.1) and pKa (piperidine N: ~7.8), validated by experimental HPLC and potentiometric titrations. Molecular dynamics simulations (AMBER force field) model solvation effects, revealing increased hydrophilicity post-Boc removal .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NOESY or HMBC data may arise from conformational flexibility. Molecular dynamics simulations in chloroform-d can identify dominant conformers, while variable-temperature NMR (e.g., 298–343 K) clarifies dynamic behavior .

Q. How can reaction yields be optimized in the alkylation step?

Critical parameters include:

- Solvent Polarity : DMF enhances nucleophilicity compared to THF .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems, increasing yields by 15–20% .

- Temperature Control : Gradual warming from 0°C to RT minimizes side reactions, monitored via in situ IR .

Q. What protocols ensure stability during long-term storage?

Storage at -20°C under nitrogen in amber vials with desiccants (silica gel) prevents hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, tracked via HPLC-UV (220 nm) .

Q. How are bioactivity studies designed for derivatives of this compound?

Structure-activity relationship (SAR) studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。